molecular formula C13H13F6NO3 B14775293 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14775293
M. Wt: 345.24 g/mol
InChI Key: WNBRAZXZQNHNHK-UHFFFAOYSA-N
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Description

3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to enhance the stability and bioavailability of pharmaceuticals, making it a valuable component in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. This reduction can be achieved using a NADPH-dependent carbonyl reductase from Lactobacillus kefir, which has been shown to produce the desired product with high enantioselectivity . The reaction conditions include the use of glucose dehydrogenase for NADPH regeneration, and the optimal recombinant strain can produce up to 297.3 g/L of the product with a 96.7% yield .

Industrial Production Methods

Industrial production methods for this compound often involve the use of whole-cell biocatalysts, which offer advantages such as mild reaction conditions, high enantioselectivity, and fewer by-products. The use of deep-eutectic solvents and oxygen-deficient environments can further enhance the efficiency of the biocatalytic process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Mechanism of Action

The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, increasing its efficacy and stability. The compound can inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its high stability, bioavailability, and versatility make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C13H13F6NO3

Molecular Weight

345.24 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C13H13F6NO3/c1-20(23-2)11(22)6-10(21)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5,10,21H,6H2,1-2H3

InChI Key

WNBRAZXZQNHNHK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O)OC

Origin of Product

United States

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